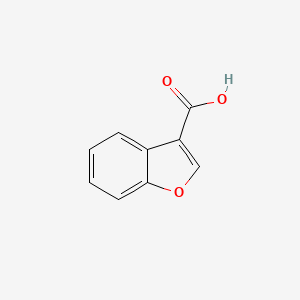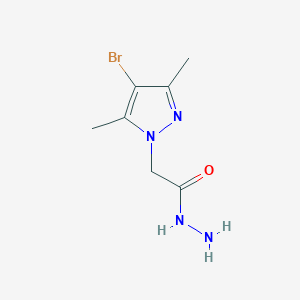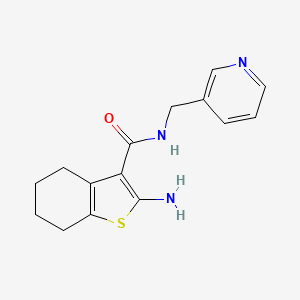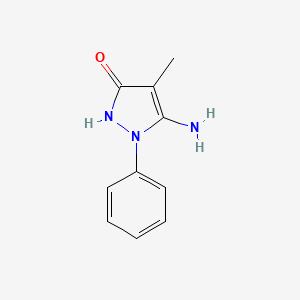
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is involved in various chemical synthesis processes. Nazarenko et al. (2008) investigated its reaction with activated lactams, leading to the formation of cyclic enamines and other derivatives Nazarenko, Bova, Polovinko, & Tolmachev, 2008. This compound's crystal and molecular structure have been determined by X-ray diffraction, as discussed by Kimura (1986), providing insights into its tautomeric forms in solid state Kimura, 1986.
Corrosion Inhibition
The compound shows potential in corrosion inhibition applications. Abdel Hameed et al. (2020) explored its derivatives for corrosion inhibition on C-steel surfaces in acidic environments, highlighting its effectiveness in preventing material degradation Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020.
Antiproliferative and Antimicrobial Activities
Certain derivatives of this compound have been studied for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized complexes incorporating this structure, which showed dose-dependent decrease in cell proliferation in melanoma cell lines Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006. Additionally, Schiff base compounds derived from this chemical have shown antibacterial activities, as reported by Liu et al. (2012) Liu, Chen, Yan, Huang, & Xiong, 2012.
Dyeing and Fluorescent Properties
Bagdatli and Ocal (2012) investigated azo and bisazo dyes derived from 5-pyrazolones, including this compound, for dyeing and biological properties Bagdatli & Ocal, 2012. Additionally, Asiri et al. (2018) synthesized a fluorescent chemosensor using a derivative for selective detection of Al3+ ions, demonstrating its utility in sensing applications Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been shown to have a variety of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURCNSBVAESQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
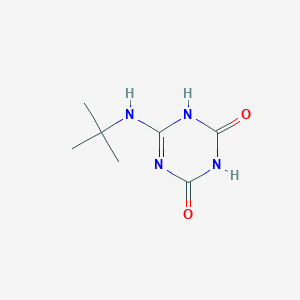
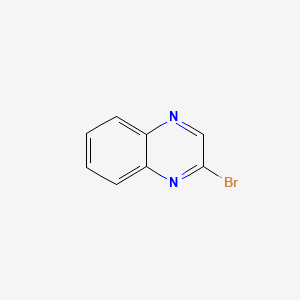
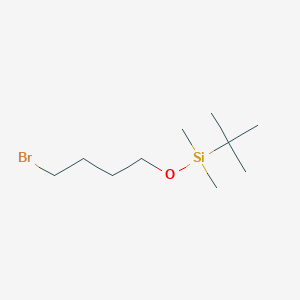

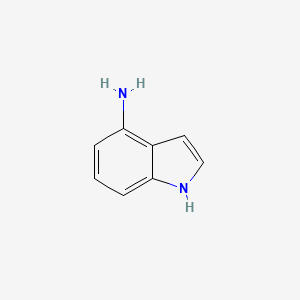
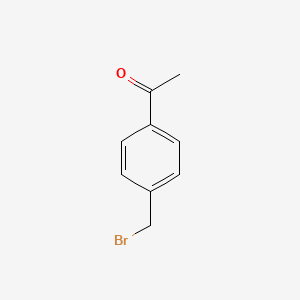

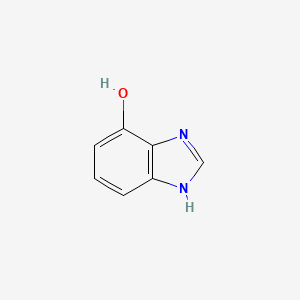
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)


